molecular formula C22H26N2O4 B2922834 2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 941905-95-9

2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2922834
CAS No.: 941905-95-9
M. Wt: 382.46
InChI Key: ICYSNESOUOZYBH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic specialty chemical offered for early-discovery research and development. This molecule features a complex structure that combines a 1,2,3,4-tetrahydroquinolin-2-one scaffold, a 2-methylpropyl group, and a 2-(2-methoxyphenoxy)acetamide moiety. The integration of these distinct pharmacophores makes it a compound of significant interest for exploratory biological screening and structure-activity relationship (SAR) studies in medicinal chemistry. The tetrahydroquinolinone core is a privileged structure in drug discovery, frequently found in compounds with diverse biological activities . The specific substitution pattern on this core, particularly the acetamide linkage at the 6-position, is a common structural motif designed to interact with various enzymatic targets . Researchers can utilize this chemical as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes full responsibility for confirming the product's identity and purity and for all laboratory handling.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)13-24-18-10-9-17(12-16(18)8-11-22(24)26)23-21(25)14-28-20-7-5-4-6-19(20)27-3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYSNESOUOZYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the Tetrahydroquinoline Core: The tetrahydroquinoline core is synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the tetrahydroquinoline core using acylation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the tetrahydroquinoline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Ring

a) Alkyl Chain Modifications
  • Propyl vs. 2-Methylpropyl: The compound 2-(2-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide () replaces the 2-methylpropyl group with a linear propyl chain. Impact: The branched 2-methylpropyl group in the target compound likely enhances lipophilicity (logP) and metabolic stability compared to the linear propyl chain, due to reduced susceptibility to oxidative degradation .
b) Functional Group Additions
  • Morpholinoethyl Substituent: In 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide (), a morpholine ring is introduced. Impact: The morpholine group improves aqueous solubility and may enhance blood-brain barrier penetration via hydrogen bonding, contrasting with the purely lipophilic 2-methylpropyl group in the target compound .

Acetamide Backbone Modifications

a) Thiadiazole vs. Tetrahydroquinoline
  • Thiadiazole Derivatives: Compounds like 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k, ) replace the tetrahydroquinoline with a thiadiazole ring. Impact: Thiadiazole-containing analogs often exhibit enhanced antibacterial activity but may suffer from reduced CNS bioavailability due to higher polarity. The tetrahydroquinoline core in the target compound favors CNS targeting .
b) Chloroacetamide Derivatives
  • 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide () features a chloroacetamide group.

Pharmacological and Physicochemical Properties

a) Melting Points and Stability
Compound Melting Point (°C) Key Structural Feature
Target Compound Not Reported 2-Methylpropyl, Tetrahydroquinoline
5k (Thiadiazole analog) 135–136 Thiadiazole, Methylthio
5l (Ethylthio analog) 138–140 Ethylthio, Methoxyphenoxy

The higher melting points of thiadiazole analogs (135–140°C) suggest greater crystallinity compared to the target compound, which may exhibit lower melting points due to steric hindrance from the 2-methylpropyl group .

b) Enzyme Inhibition Potential
  • CDK5/p25 Inhibition: While the target compound’s tetrahydroquinoline scaffold is structurally similar to roscovitine (), a known CDK inhibitor, the 2-methylpropyl group may improve selectivity over roscovitine’s isopropyl substituent by filling hydrophobic pockets in the kinase active site .

Biological Activity

2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic compound with potential biological activities. Its molecular formula is C22H26N4O4C_{22}H_{26}N_{4}O_{4} and it has garnered interest due to its structural features that suggest various pharmacological applications.

PropertyValue
Molecular FormulaC22H26N4O4
Molecular Weight410.47 g/mol
CAS Number941905-95-9
SMILESCOc1ccccc1OCC(=O)Nc1ccc2c(c1)CCC(=O)N2CC(C)C

Antioxidant Activity

Research indicates that compounds containing the methoxyphenol moiety exhibit significant antioxidant properties. For instance, studies on related compounds have shown that they can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity of this compound could be hypothesized based on its structural similarity to other known antioxidants.

COX-2 Inhibition

The compound's potential as a selective COX-2 inhibitor is noteworthy. COX-2 inhibitors are significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The relationship between the structure of methoxyphenols and their ability to inhibit COX-2 has been established through quantitative structure–activity relationship (QSAR) studies . This suggests that this compound may also exhibit similar inhibitory effects.

Cytotoxicity

Cytotoxicity assays reveal that compounds with similar structures can exhibit varying degrees of toxicity against cancer cell lines. For example, the cytotoxic concentration (CC50) against human submandibular gland tumor cell lines has been assessed for related compounds . While specific data for this compound is limited, its structural components suggest it may possess cytotoxic properties worth investigating.

Study on Related Compounds

A study focused on the biological activity of various methoxyphenols demonstrated their effectiveness as COX-2 inhibitors and their antioxidant capabilities. The findings indicated a linear relationship between antioxidant activity and the electronic properties of the compounds . This suggests that modifications in the structure of this compound could enhance its biological activity.

Future Research Directions

Further research is warranted to explore the specific biological activities of this compound. Potential studies could include:

  • In vitro assays to determine antioxidant capacity and COX-2 inhibition.
  • Cytotoxicity evaluations against various cancer cell lines to assess therapeutic potential.
  • In vivo studies to evaluate pharmacokinetics and therapeutic efficacy in animal models.

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